1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane
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Overview
Description
1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is a complex organic compound featuring a 1,3,4-oxadiazole ring, a phenyl group, and an azepane ring. The presence of the oxadiazole ring, known for its diverse biological activities, makes this compound particularly interesting for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The phenyl and azepane rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl or azepane rings.
Scientific Research Applications
1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, apoptosis, and inflammation.
Comparison with Similar Compounds
- **4-(5-Phenyl-1,3,4-oxadiazol-2-yl)piperidine
- **2-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenol
- **3-Phenyl-5-[2-(3-Phenyl-1,2,4-oxadiazol-5-yl)ethyl]-1,2,4-oxadiazole
Uniqueness: 1-{[3-(5-Phenyl-1,3,4-oxadiazol-2-yl)phenyl]sulfonyl}azepane is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the azepane ring, in particular, differentiates it from other oxadiazole derivatives, potentially leading to unique interactions with biological targets and novel applications in various fields.
Properties
Molecular Formula |
C20H21N3O3S |
---|---|
Molecular Weight |
383.5 g/mol |
IUPAC Name |
2-[3-(azepan-1-ylsulfonyl)phenyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C20H21N3O3S/c24-27(25,23-13-6-1-2-7-14-23)18-12-8-11-17(15-18)20-22-21-19(26-20)16-9-4-3-5-10-16/h3-5,8-12,15H,1-2,6-7,13-14H2 |
InChI Key |
UCJKGCCXZGKXDI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)C4=CC=CC=C4 |
Origin of Product |
United States |
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